Ethyl (S)-Pyrrolidine-3-carboxylate

Chiral Purity Quality Control Stereochemical Integrity

Ensure stereochemical fidelity in asymmetric synthesis. Substituting this (S)-enantiomer with racemates or the (R)-form alters biological activity and receptor selectivity. - **Key Applications:** - Asymmetric Michael additions (high diastereoselectivity for 2,4-disubstituted scaffolds). - Industrial synthesis of Upadacitinib (patented process intermediate). - (S)-homo-β-proline derivatives for GABAB receptor affinity. - **Supply Advantage:** Available as free base (≥98%) or HCl salt (95%). Ethyl ester offers optimal stability/reactivity balance vs. methyl or tert-butyl analogs.

Molecular Formula C7H13NO2
Molecular Weight 143.18
CAS No. 1807380-84-2
Cat. No. B3048751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-Pyrrolidine-3-carboxylate
CAS1807380-84-2
Molecular FormulaC7H13NO2
Molecular Weight143.18
Structural Identifiers
SMILESCCOC(=O)C1CCNC1
InChIInChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeyMPEUOPWWEODARH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (S)-Pyrrolidine-3-carboxylate: Chiral Pyrrolidine Building Block


Ethyl (S)-Pyrrolidine-3-carboxylate (CAS 1807380-84-2) is a chiral pyrrolidine derivative with a defined (S)-stereocenter at the 3-position, serving as a critical intermediate in asymmetric synthesis and pharmaceutical development . It is available as a free base (purity ≥98%) or as a hydrochloride salt (purity 95%) , and is widely employed as a building block for constructing enantiomerically pure bioactive molecules, peptidomimetics, and chiral catalysts .

Chiral (S)-pyrrolidine building block
Available as free base or hydrochloride salt
Supports asymmetric synthesis and peptidomimetic research

Substitution Risks for Ethyl (S)-Pyrrolidine-3-carboxylate


Substituting Ethyl (S)-Pyrrolidine-3-carboxylate with its racemate, the (R)-enantiomer, or different ester analogs (e.g., methyl, tert-butyl) introduces significant risks to stereochemical outcome and biological activity. The (S)-configuration is essential for accessing specific chiral space; the opposite enantiomer often yields drastically reduced potency or inverted selectivity in receptor binding assays [1]. Furthermore, the ethyl ester group provides a specific balance of reactivity and stability compared to methyl (more prone to hydrolysis) or tert-butyl (sterically hindered) esters, which can critically impact downstream synthetic efficiency and reproducibility .

Racemate or (R)-enantiomer
Stereochemical outcome and receptor-binding response may shift
Methyl ester analog
Hydrolysis rate may differ, altering synthetic reproducibility
tert-Butyl ester analog
Steric hindrance may limit reactivity in some transformations

Ethyl (S)-Pyrrolidine-3-carboxylate: Differentiation Evidence


Enantiomeric Purity by Optical Rotation

The hydrochloride salt of Ethyl (S)-Pyrrolidine-3-carboxylate exhibits a specific optical rotation of [α]/D 15.8° (c = 0.5% in H2O) . This quantitative value provides a direct, verifiable metric for confirming the (S)-enantiomer identity and chiral purity, distinguishing it from the (R)-enantiomer which would exhibit an equal but opposite rotation, or a racemic mixture which would show no net rotation.

Optical Rotation
Data to verify
[α]/D 15.8° (c 0.5%, H₂O)
Opposite sign for (R)-enantiomer
Supports stereochemical identity review
Verification against certificate of analysis recommended
Chiral Purity Quality Control Stereochemical Integrity

Diastereoselectivity in Michael Addition

In the synthesis of trans,trans-2,4-disubstituted pyrrolidine-3-carboxylates, chiral secondary enaminoesters derived from Ethyl (S)-Pyrrolidine-3-carboxylate undergo Michael addition with 2-substituted nitroethylenes, yielding (Z)-adducts with 'good to excellent diastereoselectivity' [1]. This level of stereocontrol is not achievable with the racemic ester or the (R)-enantiomer, which would produce complex mixtures of diastereomers.

Michael Addition
Class-level context
Good to excellent diastereoselectivity
vs racemate: complex mixture
Supports enantioselective scaffold synthesis
Reported for chiral enaminoester substrates
Asymmetric Synthesis Michael Addition Diastereoselectivity

GABA Receptor Enantioselectivity

In studies of homo-β-proline analogs, the (R)-enantiomer was found to be 'more than 1 order of magnitude more potent' than the (S)-enantiomer as an inhibitor of GABAA receptor binding [1]. Conversely, GABAB receptor affinity was reported to reside 'exclusively in (S)-homo-β-proline' [1]. This demonstrates that the (S)-stereochemistry of the pyrrolidine-3-carboxylate core is not interchangeable and is a critical determinant of target engagement and selectivity.

GABA Receptor Binding
Class-level context
(R) >10× more potent at GABAA; (S) shows GABAB preference
Homo-β-proline analog study
Enantiomer-specific receptor-subtype interpretation
Stereochemistry dictates receptor selectivity profile
GABA Receptor Enantioselectivity Neuropharmacology

Upadacitinib Intermediate (Process Patent)

A 2021 patent application (US20210163409) explicitly identifies pyrrolidine-3-carboxylic acid and its esters (including ethyl (S)-pyrrolidine-3-carboxylate) as key intermediates in a cost-effective and industrially viable process for preparing Upadacitinib, a marketed JAK inhibitor for autoimmune diseases [1]. This patent distinguishes the specific synthetic utility of this chiral ester over other pyrrolidine derivatives that lack the defined stereocenter and appropriate ester functionality required for this high-value synthetic route.

Process Patent
Reported
Claimed as intermediate in US20210163409
vs non-chiral pyrrolidine esters
Reported process-chemistry intermediate context
Patent-specified synthetic route
Process Chemistry Pharmaceutical Intermediate JAK Inhibitor

Ethyl (S)-Pyrrolidine-3-carboxylate: Application Scenarios


2,4-Disubstituted Pyrrolidine Synthesis

Procure this compound as a chiral pool starting material for asymmetric Michael additions, achieving high diastereoselectivity in the construction of trans,trans-2,4-disubstituted pyrrolidine-3-carboxylate scaffolds, which are valuable intermediates for natural product synthesis and medicinal chemistry [1].

Upadacitinib Process Development

Utilize this chiral ester as a cost-effective and scalable intermediate in the synthesis of Upadacitinib, as described in recent process patents. Its defined stereocenter and ester functionality are essential for the patented synthetic route, making it a strategic procurement choice for industrial pharmaceutical manufacturing [1].

GABA Receptor Ligand Synthesis

Employ the (S)-configured pyrrolidine core to access (S)-homo-β-proline derivatives with exclusive affinity for GABAB receptors. The (S)-enantiomer is essential for this specific receptor targeting, while the (R)-enantiomer would be ineffective or produce off-target activity, making stereochemical purity paramount [1].

Application
Selection Property
Validation Focus
Asymmetric Michael addition scaffold synthesis
Chiral (S)-enantiomer building block
Diastereoselectivity in enaminoester reactions
JAK inhibitor intermediate process research
Patented intermediate context
Enantiomer-specific synthetic route review
GABA receptor-subtype ligand synthesis
Enantiomer-specific receptor engagement
GABAA/GABAB enantioselectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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